molecular formula C13H20N2O4S2 B5819902 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine

1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine

Cat. No. B5819902
M. Wt: 332.4 g/mol
InChI Key: GTXDEBZSZMJINU-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(Benzylsulfonyl)-4-(ethylsulfonyl)piperazine and similar compounds are typically synthesized through nucleophilic substitution reactions. For example, compounds like 1-benzhydryl-4-methanesulfonyl-piperazine were synthesized by substituting 1-benzhydryl-piperazine with methyl sulfonyl chloride, which is a process likely similar to that used for synthesizing 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of sulfonamide piperazine derivatives has been extensively studied through techniques like X-ray crystallography. These studies have revealed that piperazine rings typically adopt a chair conformation, and the geometry around the sulfur atoms is distorted tetrahedral. For instance, 1-benzhydryl-4-(phenylsulfonyl)piperazine has been structurally characterized in this manner, providing a model for understanding similar compounds (S. Naveen et al., 2007).

Chemical Reactions and Properties

The chemical behavior of 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine would be influenced by the presence of sulfonyl groups and the piperazine backbone. Typically, sulfonamide compounds exhibit reactivity towards nucleophilic substitution and can participate in various chemical reactions, contributing to their pharmacological profiles. Although specifics on this compound are limited, related research on benzenesulfonamide compounds provides general insights (Xiao et al., 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form of sulfonamide piperazine derivatives can significantly affect their application and functionality. While specific data on 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine are not available, analogs like 1-benzhydryl-4-methanesulfonyl-piperazine have been characterized, indicating that these compounds can exhibit distinct crystalline structures and physical characteristics, impacting their chemical stability and solubility (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine, such as reactivity, stability, and pH-dependent solubility, would be influenced by its sulfonyl and piperazine groups. Similar sulfonamide compounds have been explored for their potential biological activities, which can be attributed to their chemical properties. These properties are crucial for their interactions with biological targets and are typically explored through structure-activity relationship studies (Jun-Li Xiao et al., 2022).

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of applications. They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

properties

IUPAC Name

1-benzylsulfonyl-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-2-20(16,17)14-8-10-15(11-9-14)21(18,19)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDEBZSZMJINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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